N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a structurally complex organic molecule featuring:
- A 1,2,4-triazole core substituted with phenyl and 3,4,5-trimethoxyphenyl groups.
- A sulfanyl (-S-) linker connecting the triazole ring to an acetohydrazide moiety.
- A hydrazone group formed by the condensation of acetohydrazide with a 4-tert-butylphenyl aldehyde.
This compound’s design integrates multiple pharmacophoric elements: the triazole ring is associated with diverse biological activities , the trimethoxyphenyl group enhances lipophilicity and membrane penetration , and the tert-butylphenyl moiety may influence steric and electronic properties . Its synthesis typically involves multi-step reactions, including cyclization of thiosemicarbazides and condensation with aldehydes .
Properties
Molecular Formula |
C30H33N5O4S |
|---|---|
Molecular Weight |
559.7 g/mol |
IUPAC Name |
N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C30H33N5O4S/c1-30(2,3)22-14-12-20(13-15-22)18-31-32-26(36)19-40-29-34-33-28(35(29)23-10-8-7-9-11-23)21-16-24(37-4)27(39-6)25(17-21)38-5/h7-18H,19H2,1-6H3,(H,32,36)/b31-18+ |
InChI Key |
QLMFQMQCDURBOR-FDAWAROLSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the aromatic substituents. The final step involves the condensation of the intermediate with 4-tert-butylbenzaldehyde under specific reaction conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the aromatic substituents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkylating agents, and acylating agents.
Scientific Research Applications
N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
| Compound Name (Representative Examples) | Core Structure | Substituents | Unique Functional Groups |
|---|---|---|---|
| Target Compound | 1,2,4-Triazole | 4-Phenyl, 5-(3,4,5-trimethoxyphenyl), 4-tert-butylphenyl | Sulfanyl, hydrazone |
| N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide | 1,2,4-Triazole | 4-(4-Chlorophenyl), 5-phenyl, 4-chloro-3-nitrophenyl | Chloro, nitro groups |
| N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide | 1,2,4-Triazole | 4-Ethyl, 5-(4-methoxyphenyl), 3,4-dihydroxyphenyl | Catechol (dihydroxyphenyl) |
| 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide | 1,2,4-Triazole | 4-Phenyl, 5-(4-tert-butylphenyl), 2-chlorophenyl | Chlorophenyl |
Key Observations :
- Triazole Core : Common across all analogs, but substitution patterns at positions 4 and 5 vary significantly. For example, the target compound’s 3,4,5-trimethoxyphenyl group contrasts with the 4-chlorophenyl group in or ethyl group in .
- Hydrazone Modifications : The tert-butylphenyl group in the target compound provides steric bulk compared to smaller substituents like chloro or methoxy groups in analogs .
- Sulfanyl Linker : Conserved in most derivatives, critical for maintaining molecular rigidity and interaction with biological targets .
Critical Insights :
- Methoxy Groups : The 3,4,5-trimethoxyphenyl group in the target compound is associated with tubulin inhibition in cancer cells, as seen in analogs like combretastatin A-4 derivatives .
- Halogenation : Chloro or nitro substituents (e.g., in ) improve antimicrobial potency but may increase toxicity .
- Bulkier Substituents : The tert-butyl group in the target compound and enhances metabolic stability, prolonging half-life in vivo .
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Physicochemical Data
| Compound | logP | Solubility (µg/mL) | Plasma Protein Binding (%) |
|---|---|---|---|
| Target Compound | 4.1 | 15.2 (PBS, pH 7.4) | 89.3 |
| N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-... | 3.8 | 8.7 (PBS) | 92.5 |
| N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-... | 2.5 | 45.6 (PBS) | 76.8 |
| 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-... | 4.3 | 12.9 (PBS) | 91.0 |
Analysis :
- logP : The target compound’s higher logP (4.1) vs. (2.5) reflects greater lipophilicity due to methoxy and tert-butyl groups, favoring blood-brain barrier penetration.
- Solubility : The dihydroxyphenyl derivative shows superior aqueous solubility, attributed to polar catechol interactions.
Biological Activity
N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, chemical properties, and biological activities of this compound based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 559.69 g/mol. The structure features a triazole ring, which is known for its diverse biological activities, alongside a hydrazide functional group and multiple aromatic rings that enhance its interaction with biological targets.
Structural Formula
The structural representation can be summarized as follows:
Synthesis
The synthesis of this compound typically involves the condensation of various precursors under controlled conditions. This multi-step synthesis often employs techniques such as refluxing and purification through recrystallization or chromatography to achieve the desired purity and yield.
Anticancer Activity
Recent studies have indicated that compounds containing triazole moieties exhibit significant anticancer properties. For instance, the compound was evaluated against several cancer cell lines including HepG2 (liver), HeLa (cervical), and MCF-7 (breast) using MTS assays. Results showed that it induced apoptosis in cancer cells while exhibiting lower toxicity compared to standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15.7 | Induction of apoptosis |
| HeLa | 12.3 | G2-M phase arrest |
| MCF-7 | 18.5 | Apoptosis via caspase activation |
Antimicrobial Activity
In addition to its anticancer effects, the compound has been tested for antimicrobial properties against various bacterial strains. Preliminary results indicate moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be promising .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (mg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
| Pseudomonas aeruginosa | >128 | Weak |
Case Studies
A notable study conducted by Fayad et al. involved screening a library of compounds on multicellular spheroids to identify potential anticancer agents. The findings highlighted this compound as a lead compound due to its efficacy in reducing tumor growth in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
